molecular formula C16H16ClNO5S B2447399 [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 1241157-85-6

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2447399
CAS No.: 1241157-85-6
M. Wt: 369.82
InChI Key: CKGVMMNOLAFFHV-UHFFFAOYSA-N
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Description

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 5-Chloro-2,4-dimethoxyaniline and 5-methylthiophene-2-carboxylic acid.

    Step 1: Formation of an amide bond between 5-chloro-2,4-dimethoxyaniline and an activated ester of 5-methylthiophene-2-carboxylic acid.

    Step 2: Oxidation of the intermediate to introduce the oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiophene ring.

    Reduction: Reduction reactions can target the nitro group if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are typical.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
  • **2-((5-Bromo-2,4-dimethoxyphenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
  • **2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 5-ethylthiophene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-9-4-5-14(24-9)16(20)23-8-15(19)18-11-6-10(17)12(21-2)7-13(11)22-3/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVMMNOLAFFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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